molecular formula C13H9N5O5S2 B1666961 BI-78D3 CAS No. 883065-90-5

BI-78D3

Cat. No.: B1666961
CAS No.: 883065-90-5
M. Wt: 379.4 g/mol
InChI Key: QFRLDZGQEZCCJZ-UHFFFAOYSA-N
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Description

BI-78D3 is a selective and competitive inhibitor of c-Jun N-terminal kinase (JNK). It is known for its ability to inhibit the interaction between JNK and its binding partner, JNK interacting protein 1 (JIP1). This compound has shown significant potential in scientific research, particularly in the fields of biology and medicine, due to its role in modulating JNK signaling pathways .

Mechanism of Action

Target of Action

BI-78D3, also known as “4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one”, primarily targets c-Jun N-terminal kinase (JNK) . JNK is a key protein kinase in the MAPK signaling pathway, playing a crucial role in cell proliferation, differentiation, and apoptosis .

Mode of Action

This compound functions as a substrate competitive inhibitor of JNK . It competes with the D-domain of JIP1 (a JNK-interacting protein) for JNK1 binding . This interaction inhibits the phosphorylation of JNK substrates both in vitro and in cell .

Biochemical Pathways

The inhibition of JNK by this compound affects the MAPK/ERK signaling pathway . This pathway is involved in the regulation of various cellular processes, including growth, differentiation, and apoptosis . By inhibiting JNK, this compound can potentially influence these processes.

Result of Action

In cellular and animal models, this compound has been shown to inhibit JNK activity, leading to a reduction in the phosphorylation of c-Jun, a JNK substrate . In a mouse model of type 2 diabetes, this compound restored insulin sensitivity and reduced blood glucose levels .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that its activity could be affected by the presence of this solvent . Additionally, the effectiveness of this compound may vary depending on the specific cellular or physiological context, such as the presence of inflammation or disease state .

Preparation Methods

Synthetic Routes and Reaction Conditions: BI-78D3 can be synthesized through a multi-step process involving the formation of key intermediates. The synthesis typically starts with the preparation of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dihydro-5-[(5-nitro-2-thiazolyl)thio]-3H-1,2,4-triazol-3-one. This involves the reaction of 2,3-dihydro-1,4-benzodioxin with thiosemicarbazide, followed by cyclization and nitration steps .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. The final product is typically purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: BI-78D3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which are studied for their biological activities and potential therapeutic applications .

Scientific Research Applications

BI-78D3 has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study JNK signaling pathways and to develop new JNK inhibitors.

    Biology: Employed in cellular studies to investigate the role of JNK in cell survival, proliferation, and apoptosis.

    Medicine: Explored for its potential therapeutic effects in diseases such as diabetes, cancer, and neurodegenerative disorders.

    Industry: Utilized in the development of new drugs targeting JNK-related pathways

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its selective inhibition of the JNK-JIP1 interaction, which provides a distinct mechanism of action compared to other JNK inhibitors. This selectivity reduces off-target effects and enhances its potential as a therapeutic agent .

Biological Activity

BI-78D3 is a selective inhibitor of c-Jun N-terminal kinase (JNK), a critical component in various cellular signaling pathways, particularly those involved in inflammation, apoptosis, and cancer progression. This compound has garnered attention for its potential therapeutic applications, especially in conditions related to insulin resistance and liver damage.

This compound operates primarily by inhibiting the interaction between JNK and its binding partner, JNK-interacting protein 1 (JIP1). This inhibition disrupts downstream signaling pathways that are activated by JNK, leading to various biological effects.

Key Features:

  • Selectivity : this compound demonstrates over 100-fold selectivity for JNK compared to p38 MAPK and is inactive against mTOR and PI3K .
  • Binding Affinity : The compound exhibits an IC50 of approximately 280 nM for JNK inhibition and 500 nM for blocking the JIP1-JNK interaction .

1. Apoptosis Induction in Cancer Cells

In studies involving melanoma cells with BRAF V600E mutations, this compound has been shown to promote apoptosis. It disrupts ERK signaling by binding covalently to ERK2 at a specific cysteine residue (C159), inhibiting its phosphorylation activity and downstream signaling .

Table 1: Effects of this compound on Melanoma Cells

ParameterEffect
ApoptosisInduced
ERK PhosphorylationInhibited
IC50 for ERK inhibition~1.0 µM

2. Restoration of Insulin Sensitivity

This compound has been demonstrated to restore insulin sensitivity in mouse models of type 2 diabetes. In these studies, administration of this compound significantly reduced blood glucose levels when given prior to insulin injection .

Table 2: Effects on Insulin Sensitivity

TreatmentBlood Glucose Levels (mg/dL)
ControlElevated
This compound + InsulinSignificantly Reduced

3. Protection Against Liver Damage

In vivo studies have shown that this compound effectively blocks concanavalin A (Con A)-induced liver damage. This protective effect is attributed to its ability to inhibit JNK signaling pathways involved in inflammation and cell death .

Table 3: Liver Damage Protection

ParameterEffect
Liver Enzyme Release (ALT)Reduced
JNK ActivationInhibited

Case Studies

  • Melanoma Treatment : A study highlighted the efficacy of this compound in inducing cell death in melanoma cells resistant to conventional therapies. The compound's ability to target ERK signaling presents a promising avenue for overcoming treatment resistance in cancer patients .
  • Diabetes Management : In a controlled experiment with diabetic mice, a single dose of this compound resulted in improved insulin sensitivity, showcasing its potential as a therapeutic agent for metabolic disorders .

Research Findings

Recent research emphasizes the importance of targeting specific protein-protein interactions rather than traditional ATP-binding sites in kinase inhibitors. This compound exemplifies this approach by selectively inhibiting the JIP1-JNK interaction, which could lead to novel therapeutic strategies for diseases characterized by dysregulated JNK activity .

Properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(5-nitro-1,3-thiazol-2-yl)sulfanyl]-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N5O5S2/c19-11-15-16-12(25-13-14-6-10(24-13)18(20)21)17(11)7-1-2-8-9(5-7)23-4-3-22-8/h1-2,5-6H,3-4H2,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRLDZGQEZCCJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3C(=O)NN=C3SC4=NC=C(S4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N5O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372629
Record name BI-78D3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883065-90-5
Record name BI-78D3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.